(1-Fluorocyclobutyl)methanol

Description

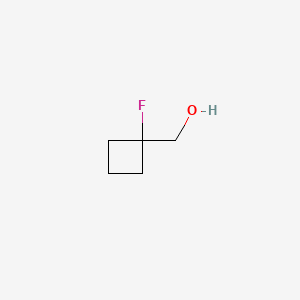

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-fluorocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-5(4-7)2-1-3-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIPAQKFWDBCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301207-68-0 | |

| Record name | (1-fluorocyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Fluorocyclobutyl)methanol synthesis pathway

An In-Depth Technical Guide to the Synthesis of (1-Fluorocyclobutyl)methanol

Abstract

This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a 1-fluoro-1-(hydroxymethyl)cyclobutane motif can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed examination of the primary synthetic pathways to this compound, offering field-proven insights into experimental design, mechanistic considerations, and practical execution for researchers in drug development and organic synthesis.

Introduction: The Strategic Value of the Fluorinated Cyclobutane Scaffold

The cyclobutane ring, as a conformationally constrained, sp³-rich scaffold, is an increasingly sought-after motif in modern drug design. When functionalized with fluorine—the most electronegative element—its properties are profoundly modulated. The specific constitutional isomer, this compound (CAS No. 1301207-68-0), places a fluorine atom and a hydroxymethyl group on the same quaternary carbon. This arrangement introduces a unique stereoelectronic environment, making it an attractive building block for creating novel chemical entities with tailored properties.

This guide will focus on two robust and strategically distinct synthetic routes:

-

Pathway A: Nucleophilic Deoxyfluorination of a Tertiary Alcohol Precursor.

-

Pathway B: Ring-Opening of a Spirocyclic Oxetane with a Fluoride Source.

Each pathway will be analyzed for its advantages, challenges, and the chemical principles governing each transformation.

Pathway A: Deoxyfluorination of 1-(Hydroxymethyl)cyclobutanol

This strategy is a classic and reliable approach, building the carbon skeleton first and then introducing the key fluorine atom in a late-stage transformation. The core of this pathway is the conversion of a tertiary hydroxyl group into a C-F bond, a transformation that requires specific and potent fluorinating agents.

Retrosynthetic Analysis & Strategy

The most direct precursor for this pathway is the tertiary alcohol 1-(hydroxymethyl)cyclobutanol (3) . This diol can be synthesized from a commercially available starting material, diethyl 1,1-cyclobutanedicarboxylate (1) , via a robust reduction.

(1-Fluorocyclobutyl)methanol chemical properties

An In-Depth Technical Guide to (1-Fluorocyclobutyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a key fluorinated building block increasingly utilized by researchers and scientists in the field of medicinal chemistry. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of this compound, detailing its core chemical properties, synthetic pathways, reactivity, and critical applications, with a focus on its role in the development of novel therapeutics. As a saturated carbocycle, the cyclobutane motif provides a three-dimensional exit vector from a core scaffold, while the geminal fluoro- and hydroxymethyl- substituents offer unique steric and electronic properties combined with a versatile chemical handle for further elaboration.

Core Chemical and Physical Properties

The distinct properties of this compound arise from the interplay between the strained four-membered ring, the highly electronegative fluorine atom, and the reactive primary alcohol. These features dictate its behavior in chemical reactions and biological systems.

Molecular Structure

The structure consists of a cyclobutane ring with a fluorine atom and a hydroxymethyl group (-CH₂OH) attached to the same carbon atom (C1).

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented below. These values, particularly LogP and pKa, are critical for predicting the compound's behavior in physiological environments and its potential as a fragment in drug design.

| Property | Value | Source |

| CAS Number | 1301207-68-0 | [2][3] |

| Molecular Formula | C₅H₉FO | [2][3] |

| Molecular Weight | 104.12 g/mol | [2][3] |

| Boiling Point | 129.9 ± 13.0 °C (Predicted) | [2] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 15.05 ± 0.10 (Predicted) | [2][3] |

| LogP | 0.87090 (Predicted) | [2] |

| Topological Polar Surface Area | 20.23 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Spectroscopic Profile (¹H and ¹³C NMR)

While a specific experimental spectrum is not provided, the expected Nuclear Magnetic Resonance (NMR) signals can be predicted. NMR spectroscopy is the primary technique for structural confirmation. The chemical shifts are highly dependent on the deuterated solvent used.[4][5][6]

-

¹H NMR: The spectrum would feature complex multiplets for the six cyclobutyl protons. The protons on the carbon bearing the fluorine atom will show coupling to fluorine. The two protons of the hydroxymethyl (-CH₂OH) group would likely appear as a doublet (or a singlet depending on the solvent and presence of moisture), and the hydroxyl proton itself would be a broad singlet, the position of which is highly concentration and solvent dependent.

-

¹³C NMR: The spectrum would show five distinct carbon signals. The quaternary carbon bonded to both fluorine and the CH₂OH group would be significantly shifted and show a large one-bond C-F coupling constant. The CH₂OH carbon would also be identifiable, along with the three other carbons of the cyclobutane ring.

The identification of residual solvents as impurities in NMR spectra is a common challenge, and reference tables are essential for accurate interpretation.[5][7]

Synthesis and Manufacturing

The synthesis of fluorinated cyclobutanes like this compound presents two primary challenges: the construction of the strained four-membered ring and the selective introduction of the fluorine atom. General strategies often involve either building the ring from a fluorinated precursor or fluorinating a pre-formed cyclobutane derivative.

General Synthetic Workflow

A common approach involves the [2+2] cycloaddition of a fluoroalkene with another alkene to form the cyclobutane ring directly.[8] Alternatively, an existing cyclobutanone can be fluorinated, followed by transformations to introduce the hydroxymethyl group. The final step is typically the reduction of a carbonyl group (aldehyde or ester) to the primary alcohol.

Caption: Generalized synthetic pathway to this compound.

Exemplary Synthetic Protocol: Electrophilic Fluorination Route

This protocol is a representative, conceptual workflow based on established chemical principles for synthesizing analogous compounds.[8]

-

Fluorination of Cyclobutanone:

-

Rationale: To introduce the fluorine atom regioselectively next to a carbonyl group, which activates the α-position. Selectfluor® is a common electrophilic "F+" source that is safer and easier to handle than gaseous fluorine.[8]

-

Procedure: Dissolve a suitable cyclobutanone precursor in an aprotic solvent like acetonitrile. Add a base (e.g., a strong non-nucleophilic base like LDA or NaHMDS) at low temperature (-78 °C) to form the enolate. Slowly add a solution of Selectfluor®. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

-

Conversion to Carboxylic Ester:

-

Rationale: The resulting α-fluorocyclobutanone must be converted into a functional group that can be reduced to the alcohol. A Baeyer-Villiger oxidation, for example, would yield a lactone, which can be opened and esterified.

-

Procedure: Treat the α-fluorocyclobutanone with an oxidizing agent like m-CPBA in a chlorinated solvent (e.g., dichloromethane). The resulting lactone is then opened under basic conditions (e.g., NaOH in methanol) to yield the methyl ester of the corresponding 1-fluorocyclobutane carboxylic acid.

-

-

Reduction to Alcohol:

-

Rationale: A strong reducing agent is required to convert the ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.

-

Procedure: In an inert atmosphere, add a solution of the 1-fluorocyclobutane methyl ester in anhydrous THF dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C. After the addition is complete, allow the mixture to stir at room temperature. Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and more water. Filter the resulting solids and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

-

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by its primary alcohol function, which serves as a versatile handle for synthetic elaboration. The fluorinated cyclobutyl core is generally stable.

-

Reactions at the Hydroxyl Group: The -CH₂OH group undergoes standard alcohol reactions. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted to ethers. This versatility allows it to be easily incorporated into larger, more complex molecules.[8]

-

Stability of the C-F Bond: The carbon-fluorine bond is exceptionally strong, contributing significantly to the molecule's metabolic stability.[8] This is a primary reason for its use in drug design, as it can block sites that are otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Ring Stability: While the cyclobutane ring possesses inherent angle strain, the structure is generally stable under typical synthetic and physiological conditions. The C-F bond further enhances this stability.[8]

Caption: Key transformations of the hydroxyl group.

Applications in Research and Drug Development

The unique combination of a rigid cyclobutyl scaffold and a metabolically robust C-F bond makes this compound a valuable building block in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The cyclobutyl ring serves as a non-aromatic, rigid spacer that can orient substituents in a well-defined three-dimensional arrangement. This conformational constraint can lead to improved binding affinity and selectivity for a biological target.[8]

-

Metabolic Stability Enhancement: As previously noted, the C-F bond is resistant to enzymatic cleavage. Replacing a metabolically labile group (like a methyl or hydrogen) with a fluorine-containing moiety is a common strategy to improve a drug candidate's half-life and overall pharmacokinetic profile.[1][8]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic protons and alter the molecule's lipophilicity (LogP) and dipole moment. This allows chemists to fine-tune properties that govern solubility, membrane permeability, and oral bioavailability.[1]

-

Known Applications: this compound is used as a reactant in the preparation of CE-156811, a novel and potent antibacterial analog derived from hygromycin A.[2] This highlights its utility in the synthesis of complex, biologically active agents.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

Hazard Identification (GHS Classification)

| Hazard Class | Category | Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[9] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[9] |

| Specific target organ toxicity | 3 | H335: May cause respiratory irritation.[9] |

Safe Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

-

Hand Protection: Handle with compatible, impervious gloves (e.g., butyl rubber). Inspect gloves prior to use.[10][11]

-

Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[9]

-

-

Handling Procedures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10] Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[9][12]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital.[10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and obtain medical aid.[9]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[10]

-

Conclusion

This compound stands out as a highly valuable and versatile building block for drug discovery and organic synthesis. Its unique structural and electronic properties—namely the combination of a rigid cyclobutyl scaffold, a metabolically robust C-F bond, and a synthetically tractable hydroxyl group—provide medicinal chemists with a powerful tool to address common challenges in lead optimization. By enabling the fine-tuning of metabolic stability, binding affinity, and overall ADME properties, this compound will continue to play a significant role in the development of next-generation therapeutics.

References

- This compound. LookChem. [Link]

- (1-Fluorocyclopentyl)methanol. PubChem, NIH. [Link]

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. [Link]

- Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. [Link]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. [Link]

- Intramolecular C−F…H−O hydrogen bonds in (1‐fluorocyclopropyl)methanol...

- This compound. Synthonix, Inc. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. benchchem.com [benchchem.com]

- 9. aksci.com [aksci.com]

- 10. opcw.org [opcw.org]

- 11. methanex.com [methanex.com]

- 12. chemshuttle.com [chemshuttle.com]

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to (1-Fluorocyclobutyl)methanol: Synthesis, Identification, and Application

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, altered lipophilicity, and modulated pKa—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Within this context, small, conformationally constrained rings like cyclobutane have gained prominence as valuable bioisosteres for larger, more flexible, or metabolically labile groups.

This compound emerges at the intersection of these two powerful strategies. As a bifunctional building block, it offers a rigid cyclobutyl core decorated with a reactive hydroxymethyl group for further chemical elaboration and a geminal fluorine atom to lock in desirable properties. This guide provides a comprehensive overview of this compound, detailing its identification, logical synthetic pathways, predicted analytical characteristics, and its demonstrated utility in the development of next-generation therapeutics.

Core Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. This compound is uniquely identified by its CAS number and key structural attributes. While extensive experimental data is not widely published, reliable predicted properties provide a strong baseline for experimental design.

| Identifier | Value | Source |

| CAS Number | 1301207-68-0 | , |

| Molecular Formula | C₅H₉FO | , |

| Molecular Weight | 104.12 g/mol | , |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-Fluorocyclobutane methanol | , |

| Predicted Boiling Point | 129.9 ± 13.0 °C | |

| Predicted pKa | 15.05 ± 0.10 | |

| Predicted Density | 1.08 ± 0.1 g/cm³ |

Synthesis Pathway: A Logic-Driven Approach

While a specific, peer-reviewed synthesis for this compound is not prominently available in the literature, a logical and robust pathway can be constructed from its immediate precursor, 1-fluorocyclobutane-1-carboxylic acid (CAS 202932-09-0). The key transformation is the chemoselective reduction of a carboxylic acid to a primary alcohol.

Proposed Synthetic Workflow

The most direct and industrially scalable approach involves two principal stages: the fluorination of a cyclobutane precursor followed by the reduction of the carboxylic acid moiety.

An In-depth Technical Guide to the Spectroscopic Data of (1-Fluorocyclobutyl)methanol for Researchers and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for (1-Fluorocyclobutyl)methanol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy, data from analogous structures, and theoretical considerations to present a comprehensive and predictive guide for researchers in synthetic chemistry, medicinal chemistry, and drug development. The methodologies and interpretations herein are designed to serve as a robust framework for the characterization and quality control of this compound and related fluorinated scaffolds.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclobutyl moiety, a four-membered carbocycle, offers a rigid scaffold that can orient substituents in well-defined spatial arrangements. The combination of these two features in this compound results in a valuable building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structural integrity of such novel chemical entities.

Molecular Structure and Predicted NMR Characteristics

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The following diagram illustrates the structure of this compound and the numbering convention used in this guide.

Figure 2: General workflow for NMR data acquisition and analysis of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the NMR spectroscopic data for this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants for ¹H, ¹³C, and ¹⁹F NMR, researchers can confidently approach the synthesis and characterization of this and related fluorinated compounds. The provided experimental protocols offer a starting point for acquiring high-quality data, which is essential for unambiguous structural confirmation and for ensuring the purity of materials intended for drug development and other advanced applications. The principles outlined herein underscore the power of NMR spectroscopy as an indispensable tool in modern chemical research.

References

- The Royal Society of Chemistry. (2021).

- University of Wisconsin-Madison. 19Flourine NMR. [Link]

- University of California, Santa Barbara. 19F NMR Reference Standards. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

- Hoffman, R. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- NP-MRD.

- NP-MRD.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0002096). [Link]

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

- NMRS.io. 13C | methanol-d4 | NMR Chemical Shifts. [Link]

- da Silva, A. B., de Oliveira, A. C., de Oliveira, E. R., & de Almeida, W. B. (2020). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Journal of the Brazilian Chemical Society, 31(10), 2098–2111. [Link]

- Doc Brown's Chemistry.

- Pöschko, A., Müller, N., & Schleucher, J. (2013). The first observation of Carbon-13 spin noise spectra. Journal of Magnetic Resonance, 234, 103–106. [Link]

- The Royal Society of Chemistry. (2013).

- ResearchGate. (2023). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. [Link]

- Kumpulainen, T., Lang, B., & Vauthey, E. (2015). Synthesis and spectroscopic characterization of 1,8-naphthalimide derived “super” photoacids. The Journal of Physical Chemistry B, 119(6), 2515–2524. [Link]

- ResearchGate. (2006). The synthesis and spectroscopic properties of novel, functional fluorescent naphthalimide dyes. [Link]

- OUCI. (2023). Synthesis and spectroscopic characterization with topology analysis, drug-likeness (ADMET)

Sources

An In-depth Technical Guide to the Physical Properties of (1-Fluorocyclobutyl)methanol

Abstract

(1-Fluorocyclobutyl)methanol is an emerging fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic introduction of a fluorine atom onto the cyclobutyl scaffold imparts unique stereoelectronic properties that can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. A thorough understanding of its fundamental physical properties is paramount for its effective use in synthesis, process development, and formulation. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, details rigorous experimental methodologies for their determination, and offers insights into the practical implications for laboratory and process scale-up.

Introduction: The Significance of Fluorinated Scaffolds

Fluorine is the most electronegative element, and its incorporation into organic molecules often leads to desirable changes in physicochemical and biological properties. In drug development, fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity. The cyclobutyl ring, a "bioisostere" for phenyl groups and other moieties, offers a rigid, three-dimensional scaffold. The combination of these two features in this compound (Figure 1) creates a versatile building block for accessing novel chemical space. Its utility has been noted in the synthesis of potent antibacterial agents[1]. A precise characterization of its physical properties is the foundational step for any research and development program utilizing this compound.

Physicochemical Properties: A Quantitative Overview

A summary of the core physical and chemical properties of this compound is presented in Table 1. It is important to note that many of the publicly available data points are computationally predicted, highlighting the need for rigorous experimental verification in a laboratory setting.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1301207-68-0 | [1][2][3] |

| Molecular Formula | C₅H₉FO | [1][3] |

| Molecular Weight | 104.12 g/mol | [1][3] |

| Appearance | Colorless liquid (typical) | [4] |

| Boiling Point | ~129.9 °C (Predicted) | [1] |

| Density | ~1.08 g/cm³ (Predicted) | [1] |

| pKa | ~15.05 (Predicted) | [1][3] |

| LogP | ~0.87 (Predicted) | [1] |

| Topological Polar Surface Area | 20.23 Ų | [1][3] |

Experimental Determination of Key Physical Properties

To ensure scientific integrity and process safety, experimental determination of physical properties is critical. The following section outlines standard, self-validating protocols for characterizing this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or sparsely documented chemical entity like this compound involves a sequence of experiments to confirm identity, purity, and physical constants.

Sources

(1-Fluorocyclobutyl)methanol: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on (1-Fluorocyclobutyl)methanol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Among the various fluorinated motifs, strained ring systems like cyclobutanes have garnered significant interest. The rigid, three-dimensional nature of the cyclobutane core can lock a molecule into a specific conformation, which can be advantageous for optimizing interactions with biological targets.[2] this compound, in particular, has emerged as a valuable building block, offering a unique combination of a strained, fluorinated ring and a versatile hydroxymethyl handle for further chemical modifications. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery.

Molecular Profile and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉FO | [3] |

| Molecular Weight | 104.12 g/mol | [3] |

| CAS Number | 1301207-68-0 | [3] |

| Boiling Point (Predicted) | 129.9 ± 13.0 °C | [3] |

| pKa (Predicted) | 15.05 ± 0.10 | [3] |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [3] |

| LogP (Predicted) | 0.87090 | [3] |

Synthesis and Manufacturing

While the commercial availability of this compound has increased, understanding its synthesis is crucial for researchers planning to use it or its derivatives in their work.[3] A common and logical synthetic approach involves the preparation of a 1-fluorocyclobutane precursor with a functional group that can be readily converted to a hydroxymethyl group. A plausible and widely used method is the reduction of a corresponding carboxylic acid or its ester.

Proposed Synthetic Pathway:

A likely synthetic route to this compound would involve the following key steps:

-

Formation of a Cyclobutane Ring: This can be achieved through various methods, including [2+2] cycloadditions.

-

Introduction of the Fluorine at the 1-position: This is a critical step that can be challenging. Methods for the synthesis of 1-fluorocyclobutanecarboxylic acid have been reported and can serve as a key intermediate.

-

Reduction of the Carboxylic Acid/Ester: The final step would involve the reduction of the carboxyl group to the primary alcohol.

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Representative):

Step 1: Synthesis of 1-Fluorocyclobutane-1-carboxylic acid

Step 2: Reduction to this compound

-

To a stirred solution of 1-fluorocyclobutane-1-carboxylic acid in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy. Both ¹H and ¹⁹F NMR are indispensable for elucidating the structure and confirming the position of the fluorine atom.

Expected ¹H NMR Spectral Data:

-

-CH₂OH (Hydroxymethyl protons): A multiplet, likely a doublet of doublets due to coupling with the adjacent fluorine atom and the hydroxyl proton (if not exchanged with D₂O).

-

-CH₂- (Cyclobutyl protons): A series of complex multiplets in the aliphatic region, with their chemical shifts and coupling patterns influenced by the geminal fluorine atom.

-

-OH (Hydroxyl proton): A broad singlet, which will disappear upon D₂O exchange.

Expected ¹⁹F NMR Spectral Data:

-

A single resonance, likely a multiplet, due to coupling with the adjacent protons of the cyclobutane ring and the hydroxymethyl group. The chemical shift will be characteristic of a fluorine atom attached to a quaternary carbon in a strained ring system.

Reactivity and Chemical Transformations

The this compound molecule offers two primary sites for chemical modification: the hydroxyl group and the C-H bonds of the cyclobutane ring.

-

Reactions of the Hydroxyl Group: The primary alcohol functionality can undergo a wide range of common chemical transformations, including:

-

Oxidation: To form 1-fluorocyclobutane-1-carbaldehyde or 1-fluorocyclobutane-1-carboxylic acid using appropriate oxidizing agents.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers via Williamson ether synthesis or other methods.

-

Halogenation: Replacement of the hydroxyl group with a halogen.

-

-

Influence of the 1-Fluoro-cyclobutyl Moiety: The presence of the fluorine atom at the quaternary center significantly influences the reactivity and properties of the molecule. The strong electron-withdrawing nature of fluorine can affect the acidity of the hydroxyl proton and the reactivity of adjacent functional groups. Furthermore, the rigidity of the cyclobutane ring can impart specific conformational constraints on derivatives.

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. The incorporation of the 1-fluorocyclobutyl moiety can lead to improvements in metabolic stability, cell permeability, and binding affinity.[2]

A notable application of this compound is as a reactant in the preparation of CE-156811, a novel and potent antibacterial analog derived from hygromycin A.[3] This highlights its utility in the development of new anti-infective agents.

The rigid cyclobutane scaffold can serve as a bioisosteric replacement for more flexible or metabolically labile groups in a drug candidate. The introduction of the fluorine atom can block sites of metabolism and modulate the electronics of the molecule, potentially leading to enhanced potency and a more favorable pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained, fluorinated ring and a modifiable hydroxymethyl group provides a powerful tool for the synthesis of novel compounds with potentially improved pharmacological properties. As the demand for more sophisticated and effective therapeutic agents continues to grow, the use of such strategically designed building blocks will undoubtedly play an increasingly important role in the future of drug development.

References

- This compound - LookChem. (URL: [Link])

- NMR spectroscopic data for compound 1 (methanol-d4).

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001875). (URL: [Link])

- The role of fluorine in medicinal chemistry | Request PDF - ResearchG

- Figure 3. ID 1 H NMR (methanol-d).

- (1-Fluorocyclopentyl)methanol | C6H11FO | CID 22366144 - PubChem. (URL: [Link])

- This compound - Zenlyms Tech. (URL: [Link])

- Methanol Synthesis in a Fixed Bed Recycle-reactor System: Effect of once - hte GmbH. (URL: [Link])

- Design and Control of a Methanol Reactor/Column Process. (URL: [Link])

- Methanol Synthesis from Industrial CO2 Sources: A Contribution to Chemical Energy Conversion - ResearchG

- Novel efficient process for methanol synthesis by CO2 hydrogen

- Novel efficient process for methanol synthesis by CO2 hydrogen

- Methanol | CH3OH | CID 887 - PubChem. (URL: [Link])

Sources

The Strategic Synthesis of Fluorinated Cyclobutane Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The incorporation of fluorinated cyclobutane motifs into molecular scaffolds represents a compelling strategy in modern medicinal chemistry and materials science. The unique conformational constraints imposed by the cyclobutane ring, coupled with the profound electronic effects of fluorine substitution, offer a powerful toolkit for modulating physicochemical and pharmacological properties. This guide provides an in-depth exploration of the core synthetic methodologies for accessing these valuable derivatives, with a focus on the underlying principles, practical considerations, and applications in drug design. We delve into the intricacies of [2+2] cycloadditions, ring expansion and contraction strategies, and direct fluorination techniques, offering field-proven insights to guide researchers in this dynamic area of chemical synthesis.

Introduction: The Rising Prominence of Fluorinated Cyclobutanes

The confluence of two powerful concepts in molecular design—the conformational rigidity of the cyclobutane ring and the multifaceted influence of fluorine—has propelled fluorinated cyclobutane derivatives to the forefront of contemporary drug discovery.[1][2][3] Cyclobutanes serve as versatile bioisosteres for larger, more flexible, or more lipophilic groups like phenyl rings, offering a means to improve metabolic stability, reduce planarity, and precisely orient pharmacophoric elements.[4] The introduction of fluorine atoms or fluoroalkyl groups can dramatically alter a molecule's lipophilicity, acidity/basicity (pKa), metabolic stability, and binding affinity, making it a go-to strategy for optimizing drug candidates.[2][3]

The inherent ring strain of the cyclobutane core, approximately 109 kJ/mol, might intuitively suggest instability. However, fluorine substitution can paradoxically enhance the thermal stability of the four-membered ring.[1] This guide will navigate the key synthetic pathways to these valuable building blocks, providing a robust framework for their rational design and synthesis.

Core Synthetic Strategies: A Mechanistic Approach

The construction of the fluorinated cyclobutane core can be broadly categorized into three main approaches: building the ring with fluorine already present or installing it subsequently ([2+2] cycloadditions), modifying an existing ring system (ring expansions and contractions), and direct fluorination of a pre-formed cyclobutane scaffold.

[2+2] Cycloaddition Reactions: Forging the Four-Membered Ring

The [2+2] cycloaddition of two olefinic partners is arguably the most direct and widely employed method for constructing the cyclobutane skeleton.[5][6][7] These reactions can be promoted thermally or photochemically, with the choice of conditions often dictated by the electronic nature of the reacting alkenes.

Thermal [2+2] cycloadditions are particularly effective when one of the alkene partners is electron-deficient, such as a fluorinated alkene, and the other is electron-rich.[1] The reaction often proceeds through a stepwise mechanism involving a diradical intermediate, which can influence the stereochemical outcome. For instance, the reaction of electron-deficient multi-fluorinated alkenes with non-fluorinated alkenes can proceed thermally to yield the corresponding cyclobutane adducts.[1]

A notable example involves the use of keteniminium salts, which are more reactive than ketenes, in thermal [2+2] cycloadditions with vinyl boronates to afford borylated cyclobutanes in a single step.[8] This method provides a versatile entry point to a range of functionalized cyclobutane derivatives.

Photochemical [2+2] cycloadditions offer a complementary and often more versatile approach, particularly for less reactive alkene partners.[1][9][10] These reactions typically proceed through the excitation of one alkene to its triplet state, which then adds to the ground state of the second alkene in a stepwise fashion. Photosensitizers, such as benzophenone or thioxanthone, are frequently employed to facilitate the formation of the reactive triplet state.[1][10]

A significant advancement in this area is the use of visible light photocatalysis, which provides a milder and more environmentally friendly alternative to high-energy UV irradiation.[9] For example, a photocatalytic [2+2] cycloaddition between pyridones or isoquinolones and ethenesulfonyl fluoride has been developed, yielding unique cyclobutane-fused pyridinyl sulfonyl fluorides.[9]

Experimental Protocol: Photocatalytic [2+2] Cycloaddition of Isoquinolone with Ethenesulfonyl Fluoride [1][9]

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve the isoquinolone substrate (1.0 equiv) and a photosensitizer such as benzophenone (0.1 equiv) in a suitable solvent (e.g., acetone).

-

Addition of Cycloaddition Partner: Add ethenesulfonyl fluoride (1.2 equiv) to the reaction mixture.

-

Photochemical Reaction: Irradiate the mixture with a suitable light source (e.g., a high-pressure mercury lamp or a specific wavelength LED) while maintaining a constant temperature (e.g., room temperature). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired fluorinated cyclobutane derivative.

Diagram: Generalized Workflow for Photochemical [2+2] Cycloaddition

Caption: Workflow for a typical photochemical [2+2] cycloaddition.

Ring Expansion and Contraction Strategies

Rearrangements of existing ring systems provide an alternative and powerful approach to fluorinated cyclobutanes, often allowing for the stereocontrolled synthesis of complex derivatives.

The ring expansion of cyclopropyl derivatives can be an effective method for constructing cyclobutane rings. For instance, an enantioselective organocatalyzed fluorination-induced Wagner-Meerwein rearrangement of allylic cyclopropanols has been developed.[5][6] This tandem reaction, utilizing a binol-derived phosphoric acid catalyst and a fluorinating agent, allows for the stereocontrolled synthesis of fluorinated cyclobutanes.

Similarly, the ring expansion of substituted cyclobutanols can lead to functionalized cyclopentanes, but related methodologies can be adapted for the synthesis of more complex cyclobutane frameworks.[5][11] Acid-catalyzed ring expansions of chiral cyclobutyl derivatives have been reported for the synthesis of strained carbo- and heterocyclic compounds.[5]

Diagram: Ring Expansion via Wagner-Meerwein Rearrangement

Caption: Conceptual pathway for fluorination-induced ring expansion.

Direct Fluorination and Fluoroalkylation of Cyclobutane Precursors

The introduction of fluorine or fluoroalkyl groups onto a pre-existing cyclobutane ring is a highly versatile and widely practiced strategy.

Deoxofluorination, the conversion of a carbonyl group or a carboxylic acid to a difluoromethylene or trifluoromethyl group, respectively, is a cornerstone of fluorination chemistry.[12] Reagents like sulfur tetrafluoride (SF₄) have been traditionally used for the synthesis of (trifluoromethyl)cyclobutanes from cyclobutane carboxylic acids.[1][13] While effective, SF₄ is a toxic gas, leading to the development of safer and more user-friendly reagents like diethylaminosulfur trifluoride (DAST) and its analogues.[1]

Table 1: Common Deoxofluorination Reagents and Their Applications

| Reagent | Precursor Functional Group | Product Functional Group | Key Considerations |

| Sulfur Tetrafluoride (SF₄) | Carboxylic Acid | Trifluoromethyl (-CF₃) | Highly effective but toxic and gaseous.[1][13] |

| Diethylaminosulfur Trifluoride (DAST) | Alcohol | Fluoro (-F) | Milder than SF₄, but can be thermally unstable.[1] |

| Morpholinosulfur Trifluoride (Morph-DAST) | Alcohol, Aldehyde, Ketone | Fluoro (-F), gem-Difluoro (-CF₂-) | Increased thermal stability compared to DAST.[14] |

| XtalFluor-E | Alcohol, Aldehyde, Ketone | Fluoro (-F), gem-Difluoro (-CF₂-) | Crystalline solid, easier to handle. |

Nucleophilic fluorination involves the displacement of a good leaving group, such as a mesylate or tosylate, with a fluoride source.[1][14] Common fluoride sources include potassium fluoride (KF) often used with a phase-transfer catalyst, and tetraalkylammonium fluorides like tetramethylammonium fluoride (TMAF).[1] This method is particularly useful for introducing a single fluorine atom with stereochemical control via an Sₙ2 mechanism.

Radical-based methods have emerged as powerful tools for introducing fluoroalkyl groups. Photoredox catalysis, for example, can be used to generate trifluoromethyl radicals from suitable precursors, which can then add to cyclobutane systems.[1] An elegant example is the addition of a trifluoromethyl radical to the strained σ-bonds of bicyclo[1.1.0]butanes, leading to the formation of multiply substituted cyclobutanes.[1]

Applications in Drug Discovery: Case Studies and Future Perspectives

The unique properties of fluorinated cyclobutanes have led to their incorporation into a number of drug candidates and approved pharmaceuticals.[3][4] For instance, the rigid cyclobutane scaffold can lock a molecule into a bioactive conformation, enhancing its binding affinity for a biological target. The strategic placement of fluorine can block sites of metabolism, improving the pharmacokinetic profile of a drug.

The antiviral drug Ziresovir, for example, incorporates an oxygen-containing cyclobutane fragment to achieve potent inhibition of the respiratory syncytial virus fusion protein.[15] Furthermore, the development of novel difluoroalkylating reagents, such as 2-(difluoromethylene)cyclobutyl sulfonium salts, allows for the late-stage modification of complex pharmaceuticals, accelerating the synthesis of analogues for structure-activity relationship (SAR) studies.[16]

The continued development of more efficient, selective, and scalable synthetic methods for accessing diverse fluorinated cyclobutane building blocks will undoubtedly fuel further innovation in drug discovery and materials science.[17][18][19] As our understanding of the interplay between the cyclobutane core and fluorine substitution deepens, so too will our ability to rationally design molecules with precisely tailored properties.

Conclusion

The synthesis of fluorinated cyclobutane derivatives is a vibrant and rapidly evolving field of organic chemistry. The methodologies outlined in this guide, from the foundational [2+2] cycloadditions to modern radical fluoroalkylation approaches, provide a comprehensive toolkit for researchers and drug development professionals. By understanding the underlying mechanistic principles and practical considerations of these synthetic strategies, scientists can effectively harness the unique properties of fluorinated cyclobutanes to design and create the next generation of innovative medicines and advanced materials.

References

- Ishikawa, T. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs.

- Piras, P. P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(6), 7385-7434. [Link]

- Liu, Z., et al. (2020). Light Induced [2+2] Cycloadditions for Construction of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides. Angewandte Chemie International Edition, 59(41), 18073-18077. [Link]

- Litskan, E. V., et al. (2025). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – A European Journal. [Link]

- Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.

- Gomez, L., et al. (2025). Sunlight‐Driven, Catalyst‐Free Synthesis of Cyclobutanes by [2 + 2] Cycloaddition of Fluorinated Heterochalconoids in Solution. Chemistry – A European Journal. [Link]

- Wouters, J., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(17), 1357-1368. [Link]

- Zhang, X., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202401451. [Link]

- Grygorenko, O. O., et al. (2020). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Chemistry – A European Journal, 26(72), 17466-17475. [Link]

- Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie International Edition, 59(13), 5210-5215. [Link]

- Ishikawa, T. (2025). FDA‐approved drugs containing fluorinated cycloalkane motifs.

- Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

- Carberry, P., et al. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 11(5), 616-621. [Link]

- Grygorenko, O. O., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. [Link]

- Piras, P. P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

- Park, C. H. (1959).

- Zhang, X., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration.

- Kaufmann, D., & de Meijere, A. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews. [Link]

- Tarrant, P., et al. (1954). Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. Journal of the American Chemical Society. [Link]

- Nenajdenko, V. G. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3485. [Link]

- Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Chemistry Steps. [Link]

- Bellus, D., & Ernst, B. (1988). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.

- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]

- Li, A., & Chen, Y. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(12), 1516-1542. [Link]

- Mykhailiuk, P. K. (2019). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Organic & Biomolecular Chemistry, 17(31), 7433-7436. [Link]

- Grygorenko, O. O., et al. (2025). Some useful fluoroalkyl‐substituted cyclobutanes. Chemistry – A European Journal. [Link]

- Wouters, J., et al. (2017). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ChemMedChem. [Link]

- Wang, F., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes.

Sources

- 1. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. baranlab.org [baranlab.org]

- 8. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 16. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity and Application of (1-Fluorocyclobutyl)methanol

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing drug candidates. The unique electronic properties of fluorine, the smallest and most electronegative halogen, can profoundly influence a molecule's physicochemical and pharmacological profile.[1] Introducing fluorine can modulate acidity and lipophilicity, enhance metabolic stability by blocking sites of oxidation, and alter molecular conformation to improve target binding affinity.[1][2]

Within this context, small, strained ring systems like cyclobutane have gained significant traction. The cyclobutane ring offers a three-dimensional, conformationally restricted scaffold that can orient substituents in precise vectors, reduce planarity, and serve as a bioisosteric replacement for other common groups.[3] The fusion of these two concepts—fluorination and the cyclobutane motif—gives rise to valuable building blocks such as this compound. This guide provides a detailed technical overview of this compound, moving from its fundamental properties and synthesis to its application as a synthetic intermediate and the methodologies required to evaluate the biological activity of its derivatives.

Physicochemical and Structural Profile

This compound (CAS No. 1301207-68-0) is a colorless liquid whose structure is defined by a central, puckered cyclobutane ring substituted with both a fluorine atom and a hydroxymethyl group at the C1 position.[4][5] This arrangement confers a unique set of properties that are highly advantageous in drug design. The carbon-fluorine bond is exceptionally strong, which contributes to the notable metabolic stability of the fluorocyclobutyl moiety.[2] Furthermore, the high electronegativity of fluorine creates a strong dipole moment, influencing the molecule's polarity, hydrogen bonding capacity, and interactions with biological targets.[6]

The rigid nature of the cyclobutane ring limits the conformational freedom of the molecule, which can be beneficial for minimizing the entropic penalty upon binding to a protein target.[3] These properties make the (1-fluorocyclobutyl)methyl group an attractive bioisostere for other, more metabolically labile groups.

| Property | Value | Source |

| Molecular Formula | C₅H₉FO | [7] |

| Molecular Weight | 104.12 g/mol | [5][7] |

| CAS Number | 1301207-68-0 | [4][7] |

| Appearance | Colorless Liquid | [8] |

| Boiling Point | 129.9 ± 13.0 °C (Predicted) | [7] |

| pKa | 15.05 ± 0.10 (Predicted) | [5][7] |

| LogP | 0.87 (Predicted) | [7] |

| Storage | 2-8 °C, Sealed in Dry Conditions | [4] |

Synthetic Strategies: A Chemist's Perspective

The utility of this compound as a building block is predicated on its efficient and reliable synthesis. While multiple routes exist, a common and logical pathway involves the fluorination of a cyclobutanone precursor followed by the introduction of the hydroxymethyl group. This approach provides good control over the introduction of the key functional groups.

Workflow for Synthesis

Caption: A representative synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1: Electrophilic Fluorination: The synthesis often commences with cyclobutanone. Deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures generates a specific enolate. This enolate then attacks an electrophilic fluorine source, such as Selectfluor®.[2] This method is favored for its relative safety and efficiency in installing the fluorine atom at the desired position.

-

Step 2: Reduction: The resulting 1-fluorocyclobutanone is a ketone that can be readily reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, effectively converting the carbonyl group to a hydroxymethyl group without disturbing the C-F bond.[2]

Biological Applications: A Building Block for Bioactive Molecules

Direct biological activity data for this compound itself is scarce, as its primary role is that of a synthetic intermediate.[2][7] Its value is realized in the properties it confers upon the larger, more complex molecules it is used to construct.

Development of Novel Antibacterial Agents

This compound is a documented reactant in the preparation of CE-156811, a potent antibacterial analog derived from hygromycin A.[7] In this context, the fluorocyclobutyl moiety is likely incorporated to enhance the drug's pharmacokinetic profile. Specifically, the C-F bond's resistance to enzymatic cleavage can improve metabolic stability, leading to a longer half-life and better bioavailability compared to non-fluorinated counterparts.

Modulation of Central Nervous System (CNS) Targets

The structural and electronic features of the fluorocyclobutyl group make it a valuable component in the synthesis of CNS-active agents. It has been employed as a building block for gamma-aminobutyric acid (GABA) receptor modulators. The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its modulation is a key strategy for treating anxiety, epilepsy, and other neurological disorders. The rigid cyclobutane scaffold can help lock the molecule into a specific conformation required for optimal binding to the GABA receptor, while the fluorine atom can fine-tune electronic interactions within the receptor's binding pocket.

Caption: Conceptual GABA signaling pathway modulated by a hypothetical agent.

A Practical Guide to In Vitro Biological Evaluation

For a drug development professional utilizing this compound to create a novel therapeutic candidate, a tiered approach to in vitro evaluation is essential. The following protocols represent a logical, self-validating workflow to assess the biological activity and metabolic profile of a derivative compound.

Caption: Tiered experimental workflow for evaluating novel derivatives.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Methodology:

-

Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity screening) into a 96-well plate at a density of 5,000-10,000 cells per well.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with medium containing the test compound at various concentrations. Include a vehicle-only control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |

| Vehicle Control | 0 | 100 ± 4.5 |

| Test Compound A | 1 | 98 ± 5.1 |

| 10 | 85 ± 6.2 | |

| 50 | 52 ± 4.8 | |

| 100 | 15 ± 3.9 | |

| Positive Control | 10 | 5 ± 2.1 |

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) present in HLM. A low clearance rate indicates high metabolic stability.

Trustworthiness Insight: A common pitfall in in vitro assays is the use of methanol as a solvent for delivering test compounds. Methanol can be oxidized by microsomal enzymes to formaldehyde.[10] This formaldehyde can then react with compounds containing 1,2-diamino or 1,2-amino hydroxy groups, forming artifacts and giving a false impression of metabolic instability.[10] To ensure data integrity, it is crucial to either use an alternative solvent or include a formaldehyde scavenger like glutathione in the incubation.

Methodology:

-

Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C.

-

Initiation: Add the test compound (at a final concentration of e.g., 1 µM) to the HLM mixture. Split the reaction into two sets: one initiated with the cofactor NADPH (to start the metabolic reaction) and one without (negative control).

-

Incubation & Sampling: Incubate both sets at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Conclusion

This compound is a quintessential example of a modern medicinal chemistry building block. While it does not possess significant biological activity on its own, its true value lies in the strategic advantages it imparts to larger, more complex molecules. The combination of conformational rigidity from the cyclobutane ring and enhanced metabolic stability from the fluorine atom makes it a powerful tool for developing next-generation therapeutics, particularly in areas like anti-infectives and central nervous system disorders.[7] A thorough understanding of its synthesis, physicochemical properties, and the appropriate methodologies for evaluating its derivatives is paramount for any researcher aiming to leverage its unique potential in drug discovery.

References

- LookChem. (n.d.). This compound.

- Grygorenko, O. O., et al. (n.d.). Some useful fluoroalkyl‐substituted cyclobutanes. ResearchGate.

- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. DOI: [Link].

- Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.

- Grygorenko, O. O., et al. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate.

- Grygorenko, O. O., et al. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate.

- Nekoukar, Z., et al. (2021). Methanol poisoning as a new world challenge: A review. Annals of Medicine and Surgery, 66, 102445.

- Grygorenko, O. O., et al. (n.d.). Intramolecular C−F…H−O hydrogen bonds in (1‐fluorocyclopropyl)methanol... ResearchGate.

- Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(23), 2217-2233.

- National Institutes of Health. (2025, July 23). Overdose Toxicological Effect of Methanol Extract of Popular Edible Colocasia esculenta Linn. Flowers: Biochemical, Hematological, and Behavioral Study on Swiss Albino Mice. NIH.

- ResearchGate. (n.d.). Mechanism of action in methanol poisoning. ResearchGate.

- Yin, H., & Racha, J. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition, 29(4 Pt 1), 443-446.

- National Center for Biotechnology Information. (n.d.). Methanol. PubChem.

- National Institutes of Health. (2014). Evaluation of In Vitro Antioxidant Properties of Methanol and Aqueous Extracts of Parkinsonia aculeata L. Leaves. NIH.

- National Institutes of Health. (2008). Screening for in vitro phototoxic activity of methanol extracts of Croton campestris A., Ocimum gravissimum L. & Cordia verbenaceae DC. NIH.

- ResearchGate. (2025, July 24). (PDF) Overdose Toxicological Effect of Methanol Extract of Popular Edible Colocasia esculenta Linn. Flowers: Biochemical, Hematological, and Behavioral Study on Swiss Albino Mice.

- Journal of Pharmaceutical Research International. (2023, January 15). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constitu.

- ResearchGate. (2025, August 6). (PDF) Biological Activity of Methanol Extract from Nostoc sp. N42 and Fischerella sp. S29 Isolated from Aquatic and Terrestrial Ecosystems.

- MDPI. (n.d.). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma.

- National Institutes of Health. (2022, October 27). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. NIH.

- Protocols.io. (n.d.). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring.

- Journal of Applied Pharmaceutical Science. (2017, October 30). Chemical composition and biological activities of methanol extract from Macrocybe lobayensis.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. benchchem.com [benchchem.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1301207-68-0 [sigmaaldrich.cn]

- 5. Page loading... [wap.guidechem.com]

- 6. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 7. This compound|lookchem [lookchem.com]

- 8. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of (1-Fluorocyclobutyl)methanol: A Technical Guide to its Synthesis and Strategic Importance

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1] Small, strained ring systems, such as cyclobutanes, are particularly valuable as they provide unique conformational constraints and metabolic stability. The convergence of these two concepts is elegantly embodied in (1-Fluorocyclobutyl)methanol (CAS No. 1301207-68-0), a rationally designed building block that has gained prominence in contemporary drug discovery programs. This technical guide provides an in-depth exploration of the synthetic evolution, key methodologies, and strategic applications of this important fluorinated intermediate. While a singular "discovery" event is not prominently documented, its history is intrinsically linked to the broader development of fluorinated cyclobutane motifs for bioactive compound synthesis.

Introduction: The Rationale for Fluorinated Cyclobutanes in Drug Design

The cyclobutane motif offers a rigid, three-dimensional scaffold that can effectively probe the binding pockets of biological targets, often improving ligand efficiency and metabolic stability compared to more flexible aliphatic chains.[2] The introduction of a fluorine atom, particularly at a quaternary center, imparts a range of beneficial properties:

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups.

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes.

-

Conformational Control: The presence of fluorine can influence the conformational preferences of the cyclobutane ring.

-

Improved Pharmacokinetics: Fluorine substitution can enhance membrane permeability and bioavailability.[1]

This compound serves as a versatile building block, containing both the influential fluorinated cyclobutane core and a synthetically tractable primary alcohol for further elaboration.

Synthetic Strategies and Methodologies

The synthesis of this compound is a multi-step process that hinges on the effective construction of the fluorinated cyclobutane core followed by functional group manipulation to install the methanol moiety. The most logical and scalable synthetic routes proceed through a key 1-fluorocyclobutane-1-carboxylic acid intermediate.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The primary alcohol can be readily obtained from the reduction of a corresponding carboxylic acid or its ester derivative. The key challenge lies in the stereoselective introduction of the fluorine atom onto the cyclobutane ring at the C1 position. This can be achieved via nucleophilic fluorination of a suitable precursor, such as a mesylate derived from a hydroxymethyl group.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Transformations

The forward synthesis involves a sequence of well-established organic reactions. The causality behind the choice of reagents and conditions is critical for achieving high yields and purity.

-

Hydroxymethylation of Ethyl Cyclobutane-1-carboxylate: The synthesis commences with the introduction of a hydroxymethyl group at the C1 position. This is typically achieved by reacting the starting ester with formaldehyde under basic conditions.

-

Activation of the Hydroxyl Group: The primary alcohol of the resulting ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a poor leaving group. Therefore, it must be activated for nucleophilic substitution. A common and effective method is mesylation, reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. The mesylate is an excellent leaving group.

-

Nucleophilic Fluorination: This is the most critical step in the synthesis. The mesylate is displaced by a fluoride anion in an SN2 reaction. The choice of the fluoride source is paramount for the success of this transformation. While various reagents exist, tetramethylammonium fluoride (TMAF) is often employed for such substitutions on neopentyl-like systems due to its solubility in organic solvents and high reactivity.[3]

-

Reduction to the Target Alcohol: The final step involves the reduction of the carboxylic acid or ester functionality to the primary alcohol. This can be accomplished using a variety of reducing agents. For the reduction of the carboxylic acid, borane-dimethyl sulfide complex (BH3·SMe2) is a mild and effective choice.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-gram scale synthesis adapted from procedures for structurally similar fluorinated cyclobutanes.[3]

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Step 1: Mesylation of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

-

To a solution of ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Nucleophilic Fluorination

-

Dissolve the crude ethyl 1-(mesyloxymethyl)cyclobutane-1-carboxylate (1.0 eq) in toluene.

-

Add tetramethylammonium fluoride (TMAF, 2.0 eq).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by GC-MS.

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate.

Step 3: Saponification

-

To a solution of ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature overnight.

-

Remove the ethanol under reduced pressure and wash the aqueous layer with diethyl ether.

-

Acidify the aqueous layer with concentrated HCl to pH ~2 and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 1-(fluoromethyl)cyclobutane-1-carboxylic acid.

Step 4: Reduction

-

Dissolve 1-(fluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH3·SMe2, 2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench with methanol.

-

Concentrate the mixture under reduced pressure and purify by column chromatography to yield this compound.

Data Summary

| Step | Reactant | Reagent(s) | Product | Typical Yield (%) |

| 1 | Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | MsCl, Et3N | Ethyl 1-(mesyloxymethyl)cyclobutane-1-carboxylate | >95 (crude) |

| 2 | Ethyl 1-(mesyloxymethyl)cyclobutane-1-carboxylate | TMAF | Ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate | 60-75 |

| 3 | Ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate | NaOH | 1-(Fluoromethyl)cyclobutane-1-carboxylic Acid | 85-95 |

| 4 | 1-(Fluoromethyl)cyclobutane-1-carboxylic Acid | BH3·SMe2 | This compound | 70-85 |

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery. Its primary utility lies in its role as a precursor to a variety of functionalized cyclobutanes that can be incorporated into lead compounds to enhance their pharmacological profiles.

A notable application of this compound is as a reactant in the preparation of CE-156811, a novel and potent antibacterial analog derived from hygromycin A.[4] In this context, the fluorinated cyclobutyl moiety is introduced to modulate the compound's properties, potentially improving its efficacy, selectivity, or pharmacokinetic parameters. The synthesis of such complex molecules highlights the importance of having reliable and scalable access to key building blocks like this compound.

Conclusion